molecular formula C10H13NO3 B2404550 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 1500790-70-4

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B2404550
CAS No.: 1500790-70-4
M. Wt: 195.218
InChI Key: IOJWQHJGMUJEAL-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound that features a benzoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzoxazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group in 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can influence its reactivity and interactions with molecular targets. This can result in unique properties and applications compared to similar compounds .

Properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)11-14-8/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJWQHJGMUJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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